N'-[3-(4-phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide
Description
N'-[3-(4-Phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic organic compound featuring an ethanediamide core with two distinct substituents:
- N'-[3-(4-phenylpiperazin-1-yl)propyl]: A phenylpiperazine moiety linked via a three-carbon chain, commonly associated with neurotransmitter receptor interactions (e.g., serotonin, dopamine, NMDA receptors) .
While direct pharmacological data for this compound is unavailable, its structural motifs suggest possible applications in central nervous system (CNS) modulation or receptor-targeted therapies. Piperazine derivatives are well-documented in antipsychotics and antidepressants, while thiophene rings are employed to optimize pharmacokinetic properties .
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c25-19(20(26)22-16-18-8-4-15-27-18)21-9-5-10-23-11-13-24(14-12-23)17-6-2-1-3-7-17/h1-4,6-8,15H,5,9-14,16H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZYJROTBZUFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[3-(4-phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including synthesis, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 343.5 g/mol. The compound features a piperazine ring, which is known for its role in various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅N₃OS |
| Molecular Weight | 343.5 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multiple steps, starting from the preparation of the piperazine intermediate. The following steps outline a common synthetic route:
- Formation of the Piperazine Intermediate : The synthesis begins with the reaction of phenylhydrazine with ethylene glycol to form 4-phenylpiperazine.
- Alkylation : The piperazine intermediate is alkylated using 3-bromopropylamine.
- Final Reaction : The resulting amine is reacted with thiophene derivatives to yield the target compound.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It has been studied for its potential effects on:
- Dopaminergic Activity : Compounds containing piperazine moieties often exhibit dopaminergic activity, which may be beneficial in treating neurological disorders.
Antiviral Activity
Recent studies have highlighted the antiviral properties of related piperazine derivatives against various viruses, including HIV and HSV. For instance, derivatives have shown moderate protection against Coxsackievirus B (CVB) and Herpes Simplex Virus (HSV), indicating a promising avenue for further research into their antiviral capabilities .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that piperazine derivatives are effective against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger. These findings suggest potential applications in treating infections caused by resistant strains .
Case Studies
- Antiviral Screening : A study screened various piperazine derivatives for antiviral activity, revealing that certain structural modifications enhanced efficacy against HIV and other viruses. The study found that compounds with specific substitutions on the piperazine ring exhibited increased potency .
- Antimicrobial Evaluation : Another study assessed the antibacterial effects of piperazine derivatives against Staphylococcus aureus and Pseudomonas aeruginosa, showing significant inhibition at varying concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanediamide Derivatives
Ethanediamide derivatives exhibit diverse biological activities depending on substituents. Key comparisons include:
Entry 2966 (N-[(2,4-dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide)
- Substituents: N-[(2,4-dimethoxyphenyl)methyl]: Methoxy groups enhance solubility but may reduce blood-brain barrier penetration.
- Application : Designated as a flavoring agent, highlighting the role of substituents in directing functionality .
Target Compound
- Differentiation : The thiophene and phenylpiperazine groups prioritize lipophilicity and CNS targeting over flavoring applications.
Piperazine-Containing Analogues
Entry 499208-92-3 (2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide)
- Thiophen-2-ylmethylideneamino: Similar thiophene motif as the target compound.
- Implications : Chlorine substitution may improve affinity but introduce toxicity risks .
Target Compound
NMDA Receptor Antagonists
CPP (3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid)
- Structure : Phosphonic acid group and rigid piperazine backbone.
- Activity : Competitive NMDA receptor antagonist (IC₅₀ = 8 μM in striatal slices; ED₅₀ = 1.5–1.9 mg/kg in mice) .
- Comparison : The target compound lacks a phosphonic acid group, suggesting distinct binding mechanisms. However, the phenylpiperazine moiety may facilitate partial NMDA receptor modulation.
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Thiophene vs. Pyridine/Furan : Thiophene in the target compound may confer greater metabolic stability compared to pyridine (Entry 2966) or furan (Entry 361165-35-7) .
- Phenylpiperazine Linkers : The three-carbon chain in the target compound could enhance flexibility for receptor interactions compared to shorter linkers in analogs.
- Dose-Effect Considerations : Methods like Litchfield and Wilcoxon’s graphical analysis () could be applied to future studies to determine ED₅₀ and slope parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
